molecular formula C9H13ClN4O3 B13856205 N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil

N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil

Cat. No.: B13856205
M. Wt: 260.68 g/mol
InChI Key: AQVVLEGHPOJNLS-UHFFFAOYSA-N
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Description

N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is a chemical compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group attached to an amine group. This compound has a molecular formula of C9H13ClN4O3 and a molecular weight of 260.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil typically involves the reaction of 1,3-dimethyluracil with nitrosating agents in the presence of a chloropropylamine derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and toxicological effects.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil include other nitrosamines and uracil derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the properties of nitrosamines and uracil derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

Molecular Formula

C9H13ClN4O3

Molecular Weight

260.68 g/mol

IUPAC Name

6-(3-chloropropylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN4O3/c1-13-7(11-5-3-4-10)6(12-17)8(15)14(2)9(13)16/h11H,3-5H2,1-2H3

InChI Key

AQVVLEGHPOJNLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)NCCCCl

Origin of Product

United States

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